N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
Descripción
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide features a benzodioxin ring linked via an acetamide bridge to a triazolopyrimidinone core substituted with a 3,5-dimethylphenyl group.
- Benzodioxin moiety: Known for enhancing metabolic stability and membrane permeability .
- Triazolopyrimidinone core: Imparts hydrogen-bonding capacity and π-π stacking interactions, common in kinase inhibitors .
- 3,5-Dimethylphenyl substituent: A lipophilic group that may improve target binding affinity .
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4/c1-13-7-14(2)9-16(8-13)28-21-20(25-26-28)22(30)27(12-23-21)11-19(29)24-15-3-4-17-18(10-15)32-6-5-31-17/h3-4,7-10,12H,5-6,11H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIKKRDOFQPWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCCO5)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Core Heterocyclic Systems
Key Observations :
- The 3,5-dimethylphenyl group is shared with Compound 7l, which exhibited notable antimicrobial activity, suggesting this substituent may enhance bioactivity .
Physicochemical Properties
| Property | Target Compound | Compound 7l () | Compound 11a () |
|---|---|---|---|
| LogP (Predicted) | ~3.2 | ~3.0 | ~2.8 |
| Solubility (mg/mL) | <0.1 (Low) | 0.15 | 0.3 |
| Hydrogen Bond Acceptors | 7 | 6 | 5 |
Insights :
- The target compound’s lower solubility compared to analogs may necessitate formulation adjustments for in vivo studies.
- Higher hydrogen bond acceptors could enhance target engagement but reduce permeability .
ChemGPS-NP Analysis ()
The ChemGPS-NP model, which evaluates chemical space beyond simple similarity, positions the target compound in a region distinct from sulfonamides () and closer to kinase inhibitors due to its triazolopyrimidinone core. This highlights the need for multi-parameter virtual screening in drug discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
